molecular formula C18H20N2O2 B2865961 3-Benzyl-1-(4-nitrophenyl)piperidine CAS No. 136423-31-9

3-Benzyl-1-(4-nitrophenyl)piperidine

Cat. No.: B2865961
CAS No.: 136423-31-9
M. Wt: 296.37
InChI Key: OHXSQASPXUFKGP-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-nitrophenyl)piperidine is an organic compound with the molecular formula C18H20N2O2 It consists of a piperidine ring substituted with a benzyl group at the 3-position and a nitrophenyl group at the 1-position

Mechanism of Action

Target of Action

The primary target of 3-Benzyl-1-(4-nitrophenyl)piperidine is the cholinesterase receptors . These receptors play a significant role in the nervous system, where they are involved in transmitting signals in the nervous system.

Mode of Action

The compound interacts with its targets through the benzyl-piperidine group , which is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Result of Action

The result of the compound’s action is the inhibition of cholinesterase receptors, which can affect the transmission of signals in the nervous system . This could potentially have therapeutic applications in conditions where these receptors are overactive or dysfunctional.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-(4-nitrophenyl)piperidine typically involves the reaction of 1-(4-nitrophenyl)piperidine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Types of Reactions:

    Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Benzyl halides (e.g., benzyl chloride) in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-Benzyl-1-(4-nitrophenyl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    4-Benzylpiperidine: Similar structure but lacks the nitrophenyl group.

    1-(4-Nitrophenyl)piperidine: Lacks the benzyl group but contains the nitrophenyl group.

Uniqueness: 3-Benzyl-1-(4-nitrophenyl)piperidine is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-benzyl-1-(4-nitrophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-20(22)18-10-8-17(9-11-18)19-12-4-7-16(14-19)13-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXSQASPXUFKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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